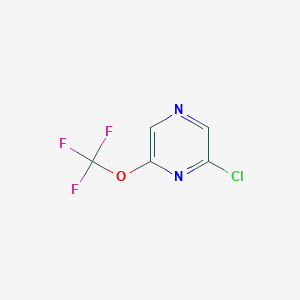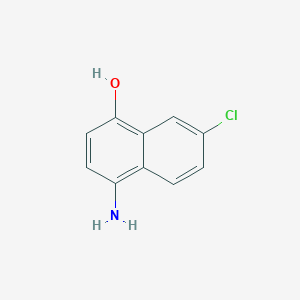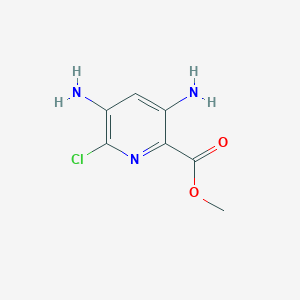
2-Methoxy-4-methylquinoline-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-methylquinoline-7-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₁NO₂. It is a derivative of quinoline, characterized by the presence of a methoxy group at the 2-position, a methyl group at the 4-position, and an aldehyde group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylquinoline-7-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of an aromatic amine with a carbonyl compound. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4-methylquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products:
Oxidation: 2-Methoxy-4-methylquinoline-7-carboxylic acid.
Reduction: 2-Methoxy-4-methylquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methoxy-4-methylquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-methylquinoline-7-carbaldehyde is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2-Methylquinoline: Lacks the methoxy and aldehyde groups, resulting in different chemical reactivity and biological activity.
4-Methylquinoline: Lacks the methoxy and aldehyde groups, leading to distinct properties.
2-Methoxyquinoline: Lacks the methyl and aldehyde groups, affecting its chemical behavior and applications.
Uniqueness: 2-Methoxy-4-methylquinoline-7-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, methyl, and aldehyde groups allows for diverse chemical modifications and applications, distinguishing it from other quinoline derivatives .
Propiedades
Número CAS |
89446-54-8 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
2-methoxy-4-methylquinoline-7-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-5-12(15-2)13-11-6-9(7-14)3-4-10(8)11/h3-7H,1-2H3 |
Clave InChI |
QMDXRYCMICAMOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC(=C2)C=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Amino-5-isopropylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11901689.png)






![2-Isobutyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11901728.png)


![4-Methyl[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B11901762.png)


